2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroisoindolone core with diphenylmethyl and phenyl substituents, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate can then undergo further reactions to introduce the hydroxy and phenyl groups, ultimately forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Microreactors are often employed due to their ability to perform safer, more efficient, and selective chemical transformations . These methods allow for the coupling of multiple reaction steps into one continuous sequence, improving the overall production process.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the diphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific chemical and physical properties
Mechanism of Action
The mechanism by which 2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways and processes, leading to specific pharmacological outcomes. For example, similar compounds have been shown to interact with neurotransmitter systems, affecting mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with similar structural features.
Modafinil: A compound with a diphenylmethyl group known for its wakefulness-promoting effects.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
2-(diphenylmethyl)-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a dihydroisoindolone core with diphenylmethyl and phenyl substituents. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H21NO2 |
---|---|
Molecular Weight |
391.5g/mol |
IUPAC Name |
2-benzhydryl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C27H21NO2/c29-26-23-18-10-11-19-24(23)27(30,22-16-8-3-9-17-22)28(26)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25,30H |
InChI Key |
GRRRXBIVMYDPDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
Origin of Product |
United States |
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